3-(5-methylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide
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Overview
Description
3-(5-METHYLTHIOPHEN-2-YL)-5-PROPANAMIDO-N-PROPANOYL-1,2-OXAZOLE-4-CARBOXAMIDE is a complex organic compound that features a thiophene ring, an oxazole ring, and various functional groups. Thiophene derivatives are known for their wide range of applications in medicinal chemistry and material science .
Preparation Methods
The synthesis of 3-(5-METHYLTHIOPHEN-2-YL)-5-PROPANAMIDO-N-PROPANOYL-1,2-OXAZOLE-4-CARBOXAMIDE involves multiple steps, including the formation of the thiophene and oxazole rings. Common synthetic routes include the Gewald reaction, Paal-Knorr synthesis, and Van Leusen reaction . Industrial production methods often involve optimizing these reactions for higher yields and purity.
Chemical Reactions Analysis
This compound can undergo various chemical reactions, including:
Oxidation: Using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Employing reducing agents such as lithium aluminum hydride.
Scientific Research Applications
3-(5-METHYLTHIOPHEN-2-YL)-5-PROPANAMIDO-N-PROPANOYL-1,2-OXAZOLE-4-CARBOXAMIDE has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its therapeutic potential in treating various diseases.
Industry: Utilized in the development of organic semiconductors and corrosion inhibitors
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. Detailed studies are required to elucidate the exact pathways involved .
Comparison with Similar Compounds
Similar compounds include:
- 3-(5-METHYLTHIOPHEN-2-YL)-3-OXOPROPANENITRILE
- 3-(4-(METHYLTHIO)PHENYL)-3-OXOPROPANENITRILE
- 3-(3-CHLORO-6-METHYLBENZO[B]THIOPHEN-2-YL)-3-OXOPROPANENITRILE Compared to these compounds, 3-(5-METHYLTHIOPHEN-2-YL)-5-PROPANAMIDO-N-PROPANOYL-1,2-OXAZOLE-4-CARBOXAMIDE may exhibit unique properties due to the presence of the oxazole ring and additional functional groups, which can influence its reactivity and biological activity.
Properties
Molecular Formula |
C15H17N3O4S |
---|---|
Molecular Weight |
335.4 g/mol |
IUPAC Name |
3-(5-methylthiophen-2-yl)-N-propanoyl-5-(propanoylamino)-1,2-oxazole-4-carboxamide |
InChI |
InChI=1S/C15H17N3O4S/c1-4-10(19)16-14(21)12-13(9-7-6-8(3)23-9)18-22-15(12)17-11(20)5-2/h6-7H,4-5H2,1-3H3,(H,17,20)(H,16,19,21) |
InChI Key |
GNYGIXYZICPHRQ-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)NC1=C(C(=NO1)C2=CC=C(S2)C)C(=O)NC(=O)CC |
Origin of Product |
United States |
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